

An In-depth Technical Guide to the Physicochemical Properties of Benzylpenicillin Benzathine Powder

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Compound of Interest

Compound Name: *Benzylpenicillin Benzathine*

Cat. No.: *B8081738*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **benzylpenicillin benzathine** powder, a long-acting penicillin antibiotic. The information presented is intended for researchers, scientists, and drug development professionals to support formulation development, quality control, and regulatory submissions. This document details the chemical structure, solubility, melting point, polymorphism, hygroscopicity, and stability of **benzylpenicillin benzathine**. Detailed experimental protocols for the characterization of these properties are also provided, along with mandatory visualizations to aid in the understanding of complex relationships and workflows.

Chemical and Physical Properties

Benzylpenicillin benzathine is a salt formed from two molecules of benzylpenicillin and one molecule of N,N'-dibenzylethylenediamine (benzathine). This combination results in a compound with low aqueous solubility, which allows for its slow release from the site of intramuscular injection, leading to a prolonged therapeutic effect.^{[1][2]}

Table 1: General Physicochemical Properties of **Benzylpenicillin Benzathine**

Property	Value	References
Chemical Name	N,N'-Dibenzylethane-1,2-diamine bis[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate]	[3]
Synonyms	Benzathine Penicillin G, Penicillin G Benzathine	[4]
CAS Number	1538-09-6 (anhydrous)	[5]
Molecular Formula	C ₄₈ H ₅₆ N ₆ O ₈ S ₂	[6]
Molecular Weight	909.1 g/mol	[6]
Appearance	White or almost white crystalline powder	[5]

Below is a diagram illustrating the chemical structure of **Benzylpenicillin Benzathine**.

Figure 1. Chemical Structure of **Benzylpenicillin Benzathine**

Solubility and Dissolution

The solubility of **benzylpenicillin benzathine** is a critical parameter influencing its long-acting properties. It is very slightly soluble in water and slightly soluble in ethanol.[5][7] Its poor aqueous solubility is the rate-limiting step for its dissolution and subsequent absorption after intramuscular administration.[2]

Table 2: Solubility of **Benzylpenicillin Benzathine**

Solvent	Solubility	Reference
Water	Very slightly soluble (1 g in approx. 3000 mL)	[5][7]
Ethanol (96%)	Slightly soluble	[5][7]
Dimethylformamide (DMF)	Freely soluble	[5][7]
Formamide	Freely soluble	[5][7]
DMSO	≥ 250 mg/mL	[8]

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of **benzylpenicillin benzathine** powder can be determined using the shake-flask method.

- **Preparation of Solutions:** Prepare saturated solutions by adding an excess amount of **benzylpenicillin benzathine** powder to different solvents in sealed containers.
- **Equilibration:** Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** Withdraw an aliquot from the supernatant of each container and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.
- **Quantification:** Analyze the concentration of **benzylpenicillin benzathine** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is reported as the mean concentration from at least three replicate experiments.

Melting Point and Thermal Analysis

The melting point of a crystalline solid is a key indicator of its purity. **Benzylpenicillin benzathine** exhibits a defined melting range.

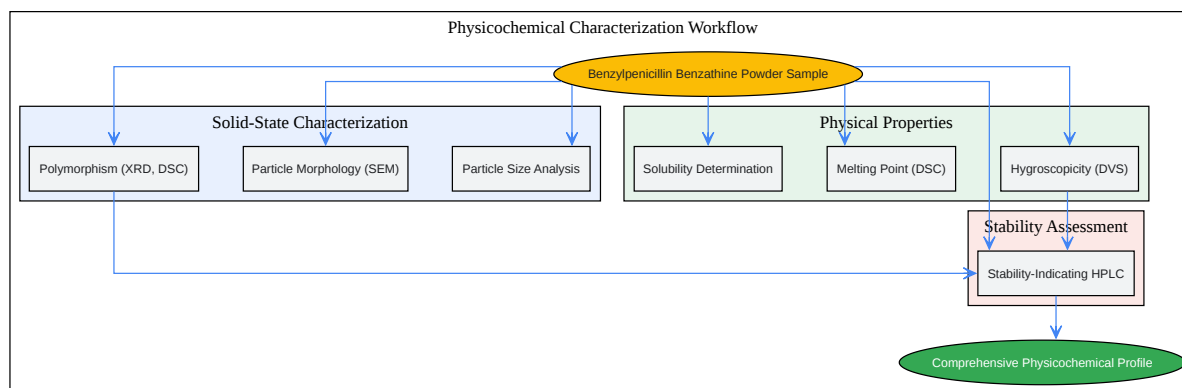
Table 3: Melting Point of **Benzylpenicillin Benzathine**

Melting Point Range (°C)	Reference
123-124	[9]
124.22 - 127	[10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to determine the melting point and other thermal transitions of the powder.

- **Sample Preparation:** Accurately weigh a small amount of **benzylpenicillin benzathine** powder (typically 2-5 mg) into an aluminum DSC pan.
- **Instrument Setup:** Place the sealed sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- **Data Analysis:** Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm on the DSC thermogram. A representative DSC thermogram for **benzylpenicillin benzathine** shows an endothermic peak in the range of 124.22 °C - 127 °C.[\[10\]](#)



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Figure 2. General Workflow for Physicochemical Characterization

Polymorphism and Crystallinity

Benzylpenicillin benzathine is a crystalline powder.[5] The crystalline form can impact its physical and chemical stability, as well as its dissolution rate. X-ray powder diffraction (XRPD) is the primary technique for identifying the crystalline form. A study on solid dispersions of benzylpenicillin G showed sharp and intense crystalline peaks at 2θ of 16, 19, 19.5, 21, 22, 23.5, 26, and 29, indicating its crystalline nature.[11] While this confirms its crystallinity, detailed studies on the existence of different polymorphic forms are limited in the public domain.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

- **Sample Preparation:** A small amount of the powder is gently packed into a sample holder.
- **Instrument Setup:** The sample is placed in an X-ray diffractometer.

- **Data Collection:** The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a specific range of 2θ angles.
- **Data Analysis:** The resulting diffractogram, a plot of intensity versus 2θ , provides a unique fingerprint for the crystalline form.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. This property is critical for the handling, packaging, and storage of pharmaceutical powders as moisture uptake can lead to physical and chemical degradation. While specific data on the moisture sorption isotherm for **benzylpenicillin benzathine** is not readily available in the cited literature, its general handling and storage recommendations suggest it should be protected from moisture.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption analysis is a common method to assess the hygroscopicity of a powder.

- **Sample Preparation:** A small, accurately weighed sample of the powder is placed in the DVS instrument.
- **Experimental Program:** The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25 °C). This typically involves a drying step followed by incremental increases in relative humidity (RH) from 0% to 90% and then a desorption phase with incremental decreases in RH.
- **Data Collection:** The instrument continuously measures the change in mass of the sample as a function of RH and time.
- **Data Analysis:** A moisture sorption isotherm is generated by plotting the equilibrium mass change against the RH. The shape of the isotherm and the extent of moisture uptake are used to classify the hygroscopicity of the material.

Stability

The stability of **benzylpenicillin benzathine** powder is crucial for its therapeutic efficacy and safety. It is susceptible to degradation under certain conditions, particularly in the presence of moisture and at elevated temperatures. Stability-indicating analytical methods are essential to monitor its purity and detect any degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify **benzylpenicillin benzathine** from its potential degradation products.

Table 4: Example of a Stability-Indicating HPLC Method

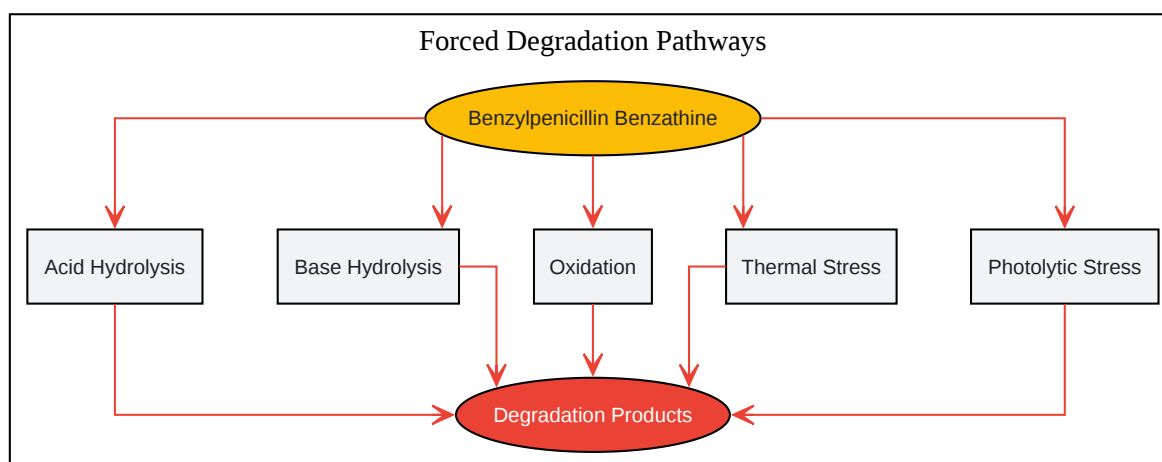
Parameter	Condition	Reference
Column	End-capped octadecylsilane bonded silica gel (C18)	[12]
Mobile Phase A	0.05 mol/L Potassium dihydrogen phosphate solution (pH adjusted to 3.1 with phosphoric acid)	[12]
Mobile Phase B	Methanol	[12]
Elution	Gradient	[12]
Flow Rate	1.0 mL/min	[12]
Column Temperature	40 °C	[12]
Detection	UV at 220 nm	[12]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation pathways. The powder is subjected to stress conditions as per ICH guidelines.

- Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
- Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
- Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C).
- Photodegradation: Expose the solid powder to UV and visible light.

The stressed samples are then analyzed by the proposed HPLC method to assess the separation of the main peak from any degradation product peaks.



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Figure 3. Forced Degradation Pathways for Stability Testing

Conclusion

This technical guide has summarized the key physicochemical properties of **benzylpenicillin benzathine** powder, providing a foundation for its scientific understanding and application in drug development. The data presented in a structured format, along with detailed experimental

protocols and visual diagrams, offers a valuable resource for researchers and scientists. Further investigation into the polymorphism and a detailed characterization of its hygroscopic nature would provide a more complete profile of this important active pharmaceutical ingredient.

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